![molecular formula C11H9ClFNO3 B1425573 1-(4-Chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1270831-90-7](/img/structure/B1425573.png)
1-(4-Chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
The compound seems to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylic acid group. It also has a phenyl ring with chlorine and fluorine substituents .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a pyrrolidine ring attached to a phenyl ring via a carbonyl group. The phenyl ring would have chlorine and fluorine substituents .Chemical Reactions Analysis
The compound might undergo reactions similar to other phenylboronic acids, such as Suzuki-Miyaura coupling .Scientific Research Applications
Synthesis and Antioxidant Activity
A study by Tumosienė et al. (2019) focused on synthesizing derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which are closely related to the requested compound. These derivatives displayed significant antioxidant activity, surpassing even that of ascorbic acid in some instances. This highlights the potential of similar compounds in antioxidant applications (Tumosienė et al., 2019).
Intermediate for Anticancer Drugs
Zhang et al. (2019) reported on the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an intermediate for various biologically active anticancer drugs. This underscores the role of similar chemical compounds in the development of new anticancer treatments (Zhang et al., 2019).
Aurora Kinase Inhibition and Cancer Treatment
A compound structurally similar to the one , described by ロバート ヘンリー,ジェームズ (2006), was noted for its ability to inhibit Aurora A kinase, suggesting potential utility in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).
Antibacterial Activity
Egawa et al. (1984) explored compounds like 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, which showed notable antibacterial activity. This illustrates the compound's potential in the development of new antibacterial agents (Egawa et al., 1984).
Non-linear Optics and Drug Development
Murthy et al. (2017) studied 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO), which is related to the requested compound. Their research highlighted the potential of such molecules in non-linear optics and as lead compounds in anti-cancer drug development (Murthy et al., 2017).
properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO3/c12-8-2-1-7(4-9(8)13)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJIDESZQKFMAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)Cl)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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